

2-(3-Methyl-2-thienyl)azepane molecular weight

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Compound of Interest

Compound Name: 2-(3-Methyl-2-thienyl)azepane

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An In-Depth Technical Guide to the Molecular Weight and Characterization of **2-(3-Methyl-2-thienyl)azepane**

Introduction

In the landscape of modern drug discovery and medicinal chemistry, nitrogen-containing heterocycles are paramount structural motifs. Among these, the seven-membered azepane ring has garnered significant attention for its presence in a wide array of bioactive molecules and approved pharmaceuticals, offering a unique three-dimensional chemical space compared to more common five- and six-membered rings.^{[1][2]} The compound **2-(3-Methyl-2-thienyl)azepane** combines this valuable azepane scaffold with a substituted thiophene ring, another key pharmacophore known for its diverse pharmacological activities.^[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals focused on the precise characterization of **2-(3-Methyl-2-thienyl)azepane**. As a Senior Application Scientist, my objective is not merely to state the molecular weight but to provide an in-depth exploration of its fundamental properties and outline the rigorous, multi-faceted analytical workflow required for its unambiguous identification and structural confirmation. This document is built on the principles of experimental causality, self-validating protocols, and authoritative scientific grounding to ensure both accuracy and practical utility in a research setting.

Part 1: Core Molecular Properties of **2-(3-Methyl-2-thienyl)azepane**

The foundational step in the characterization of any chemical entity is the precise determination of its molecular formula and corresponding molecular weight. These values are critical for everything from reaction stoichiometry to spectroscopic analysis and registration in chemical databases.

The structure of **2-(3-Methyl-2-thienyl)azepane** consists of a saturated seven-membered azepane ring connected at its second carbon to the second position of a thiophene ring, which is itself substituted with a methyl group at the third position.

Table 1: Physicochemical Identifiers for **2-(3-Methyl-2-thienyl)azepane**

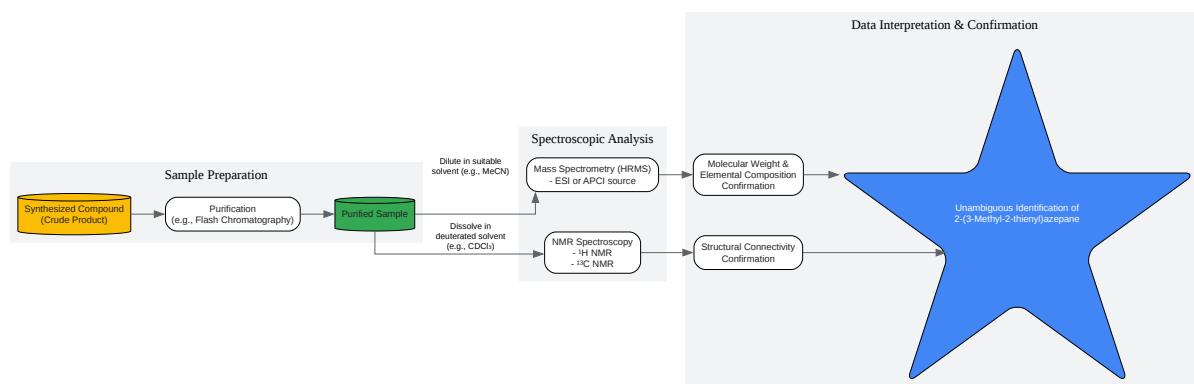
Property	Value	Source
IUPAC Name	2-(3-methylthiophen-2-yl)azepane	N/A
CAS Number	527674-19-7	[3]
Molecular Formula	C ₁₁ H ₁₇ NS	[3]
Average Molecular Weight	195.32 g/mol	Calculated
Monoisotopic Mass	195.10817 g/mol	Calculated

- Average Molecular Weight: This value is calculated using the weighted average of the natural abundances of the isotopes of each element (C, H, N, S). It is most relevant for bulk material properties and stoichiometric calculations in chemical synthesis.
- Monoisotopic Mass: This value is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ³²S). It is the critically important value for high-resolution mass spectrometry (HRMS), which can measure mass with enough precision to determine the elemental composition of a molecule.

Part 2: Analytical Workflow for Molecular Weight and Structural Confirmation

Unambiguous identification of a molecule like **2-(3-Methyl-2-thienyl)azepane** requires more than a single measurement. It necessitates a workflow that combines techniques to confirm

both the molecular formula and the specific arrangement of atoms (connectivity). Mass spectrometry (MS) is the definitive tool for determining molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the detailed molecular structure.



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Caption: Workflow for the definitive characterization of **2-(3-Methyl-2-thienyl)azepane**.

Mass Spectrometry: The Gold Standard for Molecular Weight

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the most direct evidence of a molecule's weight. For a novel or synthesized compound, High-Resolution Mass Spectrometry (HRMS) is indispensable.

Expertise & Causality: We choose HRMS because its high mass accuracy (typically <5 ppm) allows for the determination of a unique elemental formula. A nominal mass measurement could correspond to multiple different formulas, creating ambiguity. The choice of ionization source is also critical. For thiophene-containing compounds, which can be challenging to ionize softly, Atmospheric Pressure Chemical Ionization (APCI) has been shown to be highly effective, often generating the radical molecular ion ($M^{+\bullet}$).^[4] Electrospray Ionization (ESI) is also a viable alternative, which would typically generate the protonated molecule ($[M+H]^+$). The choice depends on the specific instrumentation and the compound's final purity and formulation.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

- **Sample Preparation:** Prepare a dilute solution of the purified compound (approx. 10-50 $\mu\text{g/mL}$) in a suitable solvent such as acetonitrile or methanol. The high sensitivity of modern mass spectrometers requires very low concentrations to avoid detector saturation.
- **Instrumentation:** Utilize an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) mass spectrometer, equipped with an ESI or APCI source.
- **Calibration:** Ensure the instrument is calibrated immediately prior to the run using a known calibration standard to guarantee high mass accuracy. This is a self-validating step; without proper calibration, the data is not trustworthy.
- **Infusion:** Introduce the sample into the source via direct infusion or through an LC system. Direct infusion is faster for pure samples, while LC-MS is essential for analyzing complex mixtures or confirming purity.
- **Data Acquisition:** Acquire the spectrum in positive ion mode. Scan a mass range that comfortably includes the expected m/z of the target ion (e.g., 50-500 Da).
 - Expected $[M+H]^+$ ion (ESI): m/z 196.11599
 - Expected $M^{+\bullet}$ ion (APCI): m/z 195.10817

- Data Analysis:
 - Identify the peak corresponding to the target ion.
 - Use the instrument's software to calculate the elemental composition based on the measured accurate mass.
 - Confirm that the measured mass is within 5 ppm of the theoretical mass for $C_{11}H_{17}NS$ and that the isotopic pattern matches the theoretical distribution for a molecule containing one sulfur atom.

NMR Spectroscopy: Confirming the Molecular Structure

While HRMS confirms what atoms are present, NMR spectroscopy reveals how they are connected. 1H and ^{13}C NMR are fundamental techniques for structural elucidation of organic molecules, including azepane derivatives.^{[5][6]}

Expertise & Causality: The chemical shifts and coupling patterns in an NMR spectrum are uniquely dependent on the electronic environment of each nucleus. This allows us to confirm the presence of the 3-methyl-2-thienyl group, the saturated azepane ring, and, critically, the point of attachment between them. Without NMR, a confirmed molecular formula of $C_{11}H_{17}NS$ could still represent numerous isomers. The combination of MS and NMR provides a self-validating system where the structure proposed by NMR must be consistent with the formula determined by MS.

Protocol: 1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube. The deuterated solvent is used to avoid a large interfering solvent signal in the 1H spectrum.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.^[7]
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

- Expected Signals: Look for characteristic signals corresponding to the aromatic protons on the thiophene ring, the methyl group singlet, and the complex multiplets of the methylene protons on the flexible azepane ring.^[5] The integration of these signals should correspond to the number of protons in each environment.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Expected Signals: Observe distinct signals for each of the 11 unique carbon atoms: the methyl carbon, the carbons of the thiophene ring (both substituted and unsubstituted), and the carbons of the azepane ring.
- Data Analysis:
 - Process the spectra (Fourier transform, phase correction, and baseline correction).
 - Assign the observed peaks to the specific protons and carbons in the proposed structure of **2-(3-Methyl-2-thienyl)azepane**.
 - (Optional but recommended) Perform 2D NMR experiments (e.g., COSY, HSQC) to definitively confirm proton-proton and proton-carbon correlations, respectively, solidifying the structural assignment.

Conclusion

The definitive characterization of **2-(3-Methyl-2-thienyl)azepane**, a molecule of interest in medicinal chemistry, hinges on a synergistic analytical approach. Its molecular formula, C₁₁H₁₇NS, corresponds to a monoisotopic mass of 195.10817 g/mol and an average molecular weight of 195.32 g/mol. While these values can be calculated theoretically, their experimental verification is a cornerstone of scientific rigor. The use of high-resolution mass spectrometry provides an accurate mass measurement sufficient to confirm the elemental composition. However, true structural elucidation is only achieved when this data is combined with NMR spectroscopy, which provides incontrovertible evidence of the atomic connectivity. The integrated workflow detailed in this guide represents a robust, self-validating system for ensuring the identity, purity, and structural integrity of this and other valuable heterocyclic compounds.

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